molecular formula C16H23N3O2S B5151510 3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione

3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B5151510
M. Wt: 321.4 g/mol
InChI Key: HFEIMJUJOICMSW-UHFFFAOYSA-N
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Description

3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a butoxy-hydroxybutyl side chain and a phenyl group attached to the triazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Butoxy-Hydroxybutyl Side Chain: The butoxy-hydroxybutyl side chain can be introduced through an alkylation reaction using appropriate alkyl halides.

    Attachment of the Phenyl Group: The phenyl group can be attached via a nucleophilic substitution reaction using phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butoxy-hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in microbial growth and inflammation.

    Pathways: It can modulate signaling pathways related to oxidative stress and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione: shares similarities with other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents.

    Dimethyl (4-butoxy-3-hydroxybutyl)phosphonate: is another compound with a similar butoxy-hydroxybutyl side chain.

Uniqueness

    Structural Uniqueness: The combination of the butoxy-hydroxybutyl side chain and the phenyl group attached to the triazole ring is unique to this compound.

    Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other triazole derivatives.

Properties

IUPAC Name

3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-2-3-11-21-12-14(20)9-10-15-17-18-16(22)19(15)13-7-5-4-6-8-13/h4-8,14,20H,2-3,9-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEIMJUJOICMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CCC1=NNC(=S)N1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333200
Record name 3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301353-18-4
Record name 3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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